2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one
Overview
Description
2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one, also known as tert-butyl 7-oxo-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate, is a heterocyclic compound with the molecular formula C11H18N2O4 . This compound is characterized by its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of tert-butyl 2-oxo-2-(2-oxoethyl)acetate with hydrazine hydrate, followed by cyclization to form the spirocyclic structure . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms within the spirocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of the target. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in both research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane: Another spirocyclic compound with a similar structure but different ring size and substitution pattern.
tert-Butyl 7-oxo-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate: A synonym for 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one.
Uniqueness
This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. The presence of both oxygen and nitrogen atoms within the ring system allows for versatile reactivity and the potential for diverse applications in various fields .
Properties
IUPAC Name |
tert-butyl 7-oxo-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-10(2,3)17-9(15)13-6-11(7-13)5-12-8(14)4-16-11/h4-7H2,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGAQOILVLJWLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNC(=O)CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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